
Esculentoside P
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Description
Esculentoside P, also known as this compound, is a useful research compound. Its molecular formula is C36H56O12 and its molecular weight is 680.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Esculentoside P exhibits several notable biological activities, including:
Agricultural Uses
The acaricidal properties of this compound suggest its application in pest control within agricultural practices. Its efficacy against Tetranychus cinnabarinus highlights its potential as an environmentally friendly alternative to synthetic pesticides.
Medical Research
While direct studies on this compound are sparse, the following therapeutic areas are promising based on related research:
- Anti-inflammatory Treatments : Given the anti-inflammatory properties observed in similar compounds, this compound could be explored for treating conditions characterized by excessive inflammation.
- Cancer Therapy : The anticancer potential of saponins is well-documented, with certain esculentosides showing promise in inhibiting cancer cell proliferation and inducing apoptosis . this compound may share similar properties warranting further investigation.
Case Studies and Research Findings
Properties
CAS No. |
60820-96-4 |
---|---|
Molecular Formula |
C36H56O12 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O12/c1-31(29(43)44)10-12-36(30(45)46)13-11-34(4)18(19(36)14-31)6-7-23-32(2)15-20(39)27(33(3,17-38)22(32)8-9-35(23,34)5)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20+,21-,22?,23-,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1 |
InChI Key |
HYBMIQRHHBBMMB-VZOUTUJFSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonyms |
3-O-beta-D-glucopyranosyl-jaligonic acid esculentoside P |
Origin of Product |
United States |
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